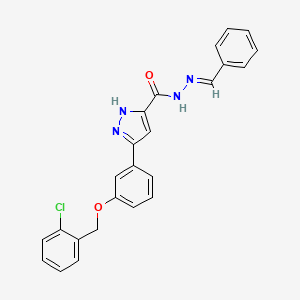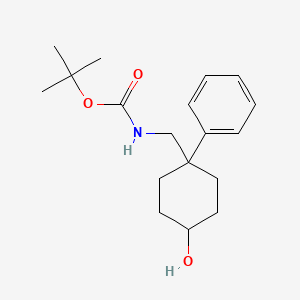
(R)-C8-TCYP, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-C8-TCYP, AldrichCPR is a chiral compound known for its unique chemical properties and applications in various scientific fields. This compound is often used in research due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-C8-TCYP typically involves several steps, starting with the preparation of the chiral precursor. One common method includes the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often require precise temperature control and the use of solvents that can stabilize the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of ®-C8-TCYP may involve large-scale synthesis using automated reactors. These reactors can maintain the necessary conditions for the reactions, such as temperature, pressure, and pH. The use of continuous flow chemistry is also common, allowing for the efficient production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-C8-TCYP undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Often carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Requires the presence of a good leaving group and a strong nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-C8-TCYP is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds, which are important in various chemical reactions and processes.
Biology
In biological research, ®-C8-TCYP can be used to study enzyme interactions and the effects of chirality on biological systems. Its specific configuration allows researchers to investigate how different enantiomers interact with biological molecules.
Medicine
In medicine, ®-C8-TCYP is explored for its potential therapeutic applications. Its unique properties may make it suitable for the development of new drugs, particularly those that require specific stereochemistry for efficacy.
Industry
In the industrial sector, ®-C8-TCYP is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile compound for manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-C8-TCYP involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in biological systems, ®-C8-TCYP may bind to enzymes or receptors, altering their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-C8-TCYP: The enantiomer of ®-C8-TCYP, which has the opposite stereochemistry.
C8-TCYP: The racemic mixture containing both ®- and (S)-enantiomers.
Other Chiral Compounds: Compounds with similar structures but different functional groups or stereochemistry.
Uniqueness
®-C8-TCYP is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions. This makes it particularly valuable in research and industrial applications where chirality plays a crucial role.
Eigenschaften
Molekularformel |
C84H113O4P |
|---|---|
Molekulargewicht |
1217.8 g/mol |
IUPAC-Name |
13-hydroxy-6,20-dioctyl-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide |
InChI |
InChI=1S/C84H113O4P/c1-3-5-7-9-11-19-33-59-47-49-71-69(51-59)57-77(79-73(63-39-25-15-26-40-63)53-67(61-35-21-13-22-36-61)54-74(79)64-41-27-16-28-42-64)83-81(71)82-72-50-48-60(34-20-12-10-8-6-4-2)52-70(72)58-78(84(82)88-89(85,86)87-83)80-75(65-43-29-17-30-44-65)55-68(62-37-23-14-24-38-62)56-76(80)66-45-31-18-32-46-66/h47-58,61-66H,3-46H2,1-2H3,(H,85,86) |
InChI-Schlüssel |
PQFDAAYIQUVLDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=CC(=C3C(=C2C=C1)C4=C5C=CC(=CC5=CC(=C4OP(=O)(O3)O)C6=C(C=C(C=C6C7CCCCC7)C8CCCCC8)C9CCCCC9)CCCCCCCC)C1=C(C=C(C=C1C1CCCCC1)C1CCCCC1)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)


![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)
![5-{3-heptadecyl-4-[(E)-(2-hydroxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12042698.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)

![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate](/img/structure/B12042718.png)


